Anticancer agent 195

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H28O6 |

|---|---|

Molecular Weight |

412.5 g/mol |

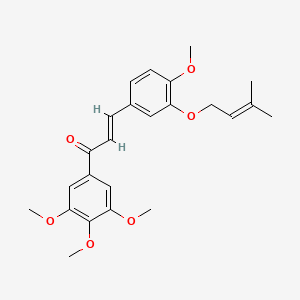

IUPAC Name |

(E)-3-[4-methoxy-3-(3-methylbut-2-enoxy)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C24H28O6/c1-16(2)11-12-30-21-13-17(8-10-20(21)26-3)7-9-19(25)18-14-22(27-4)24(29-6)23(15-18)28-5/h7-11,13-15H,12H2,1-6H3/b9-7+ |

InChI Key |

FGHXOUVTHADHOZ-VQHVLOKHSA-N |

Isomeric SMILES |

CC(=CCOC1=C(C=CC(=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)C |

Canonical SMILES |

CC(=CCOC1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: Anticancer Agent 195 (Compound 10) - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 195, also identified as Compound 10, is a novel small molecule inhibitor targeting the protein-protein interaction (PPI) between the E74-like factor 3 (ELF3) transcription factor and the Mediator complex subunit 23 (MED23).[1][2][3] This interaction is a critical driver of HER2 (human epidermal growth factor receptor 2) gene transcription in HER2-positive cancers.[1][4] By disrupting the ELF3-MED23 complex, this compound effectively downregulates HER2 expression, leading to the suppression of downstream pro-survival signaling pathways and the induction of apoptosis in cancer cells. This whitepaper provides an in-depth technical guide on the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the ELF3-MED23 Protein-Protein Interaction

This compound functions as a potent inhibitor of the ELF3-MED23 PPI. The transcription factor ELF3 binds to the promoter of the ERBB2 gene (encoding HER2) and recruits the MED23 coactivator to initiate transcription. This process is crucial for the overexpression of HER2 in certain cancers, particularly HER2-positive gastric and breast cancers.

Compound 10 directly interferes with the binding between the transactivation domain (TAD) of ELF3 and MED23. This disruptive action prevents the assembly of the transcriptional machinery at the HER2 promoter, leading to a significant reduction in HER2 mRNA and protein levels.

The downstream consequences of HER2 downregulation are the inhibition of key oncogenic signaling pathways, including the PI3K/AKT and MAPK pathways. The suppression of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells. Notably, this compound has demonstrated efficacy in both trastuzumab-sensitive and trastuzumab-resistant cancer models, suggesting its potential to overcome acquired resistance to current HER2-targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound 10) from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Cell Line / Assay | Reference |

| Ki (ELF3-MED23 PPI) | 0.68 ± 0.08 µM | Fluorescence Polarization Assay | |

| IC50 (ELF3-MED23 PPI) | Not explicitly stated, but significant inhibition at 10 µM | SEAP Reporter Assay | |

| Apoptosis Induction | Concentration-dependent increase | NCI-N87 Cells |

Table 2: In Vivo Antitumor Efficacy

| Animal Model | Treatment Dose | Tumor Growth Inhibition | Reference |

| NCI-N87 Xenograft | Not explicitly stated | Significant reduction in tumor volume |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro PPI Inhibition Assay

Caption: Workflow for Fluorescence Polarization Assay.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 PPI Inhibition

This assay quantitatively measures the inhibitory effect of this compound on the interaction between ELF3 and MED23.

-

Reagents and Materials:

-

Purified recombinant (His)6-MED23391-582 protein.

-

Fluorescein isothiocyanate (FITC)-labeled ELF3129-145 peptide.

-

This compound (Compound 10) at various concentrations.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Black, non-binding 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of FITC-ELF3129-145 peptide and (His)6-MED23391-582 protein in the assay buffer. The final concentrations should be optimized to yield a stable and significant FP signal.

-

Add serial dilutions of this compound to the wells of the 384-well plate. Include wells for positive control (no inhibitor) and negative control (no MED23 protein).

-

Add the protein-peptide mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Western Blot Analysis for HER2 and Downstream Signaling

This protocol is used to assess the effect of this compound on the protein levels of HER2 and the phosphorylation status of its downstream effectors, AKT and MAPK.

-

Reagents and Materials:

-

NCI-N87 cells (or other HER2-positive cell line).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, and anti-GAPDH (as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Seed NCI-N87 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (GAPDH) to determine the relative changes in protein expression and phosphorylation.

-

Cell Viability and Apoptosis Assays

These assays are used to evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Cell Viability (MTT or CellTiter-Glo® Assay):

-

Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a specified time (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound for a designated period (e.g., 48 hours).

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells can be quantified.

-

Conclusion

This compound (Compound 10) represents a promising therapeutic strategy for HER2-positive cancers. Its novel mechanism of action, centered on the inhibition of the ELF3-MED23 protein-protein interaction, leads to the transcriptional repression of HER2 and the subsequent induction of apoptosis. The data presented in this whitepaper underscores the potent in vitro and in vivo activity of this compound. The detailed experimental protocols provide a framework for the further investigation and development of this and similar targeted therapies. The ability of this compound to overcome trastuzumab resistance highlights its potential to address a significant unmet clinical need in the treatment of HER2-overexpressing malignancies.

References

- 1. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Interrupting specific hydrogen bonds between ELF3 and MED23 as an alternative drug resistance-free strategy for HER2-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Anticancer Agent 195: A Technical Guide to Its Discovery, Mechanism, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of Anticancer agent 195, a novel inhibitor of the ELF3-MED23 protein-protein interaction. The information presented is based on the seminal publication by Hwang SY, et al., in 2024, which identified this compound as a promising therapeutic candidate for HER2-overexpressing cancers, including those resistant to current therapies.[1][2][3][4][5]

Introduction: Targeting a Novel Axis in HER2+ Cancers

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in a significant portion of breast and gastric cancers. While targeted therapies like trastuzumab have improved patient outcomes, acquired resistance remains a major clinical challenge. This compound emerges from a novel therapeutic strategy aimed at downregulating HER2 expression at the transcriptional level.

This compound was identified as a potent inhibitor of the protein-protein interaction (PPI) between the E74-like factor 3 (ELF3) transcription factor and the Mediator Complex Subunit 23 (MED23). This interaction is crucial for the transcriptional upregulation of the ERBB2 gene, which encodes for HER2. By disrupting the ELF3-MED23 complex, this compound effectively reduces HER2 expression and attenuates its downstream oncogenic signaling, offering a potential new avenue to combat HER2-positive malignancies and overcome trastuzumab resistance.

Discovery and Synthesis

This compound, referred to as compound 10 in the primary literature, was developed as part of a focused effort to synthesize and screen a library of chalcone and pyrazoline derivatives for their ability to inhibit the ELF3-MED23 PPI. The synthesis of these compounds was a key step in identifying a lead candidate with potent biological activity.

Synthesis Workflow

The general synthetic scheme for the pyrazoline derivatives, including this compound, involves a multi-step process. The workflow begins with the synthesis of chalcone intermediates, which are then cyclized to form the pyrazoline core. Subsequent modifications lead to the final product.

Quantitative Biological Data

This compound has demonstrated potent and specific activity in a range of preclinical assays. The following tables summarize the key quantitative findings.

| Parameter | Value | Description |

| Binding Affinity | ||

| Ki | 0.68 ± 0.08 µM | Inhibitory constant for the disruption of the ELF3-MED23 protein-protein interaction. |

| In Vitro Efficacy | ||

| Cell Line | IC50 | Antiproliferative activity. |

| NCI-N87 | Data not publicly available | HER2-positive gastric cancer cell line. |

| NCI-N87 TR | Data not publicly available | Trastuzumab-resistant NCI-N87 cell line. |

| In Vivo Efficacy | ||

| Model | Dosage | Outcome |

| NCI-N87 Xenograft | 4 mg/kg (IV) for 25 days | Significant inhibition of tumor growth. |

Mechanism of Action

This compound exerts its anticancer effects by targeting the transcriptional machinery responsible for HER2 overexpression. By binding to key residues at the ELF3-MED23 interface, it prevents the formation of a productive transcriptional complex, leading to a cascade of downstream effects.

Signaling Pathway

The mechanism of action of this compound is centered on the inhibition of the ELF3-MED23-HER2 signaling axis. This leads to the downregulation of two major oncogenic pathways: the PI3K/AKT and MAPK pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

ELF3-MED23 Protein-Protein Interaction (PPI) Assay

A quantitative assay is used to measure the ability of compounds to disrupt the interaction between ELF3 and MED23. This is often a cell-based reporter assay or a biophysical method like fluorescence polarization.

General Protocol (Reporter Assay):

-

HEK293T cells are co-transfected with plasmids encoding for a secreted alkaline phosphatase (SEAP) reporter gene under the control of the HER2 promoter, along with ELF3 and MED23 expression vectors.

-

Cells are treated with varying concentrations of this compound for a specified duration (e.g., 12-24 hours).

-

The cell culture supernatant is collected, and SEAP activity is measured using a chemiluminescent substrate.

-

A decrease in SEAP activity indicates inhibition of the ELF3-MED23 PPI and subsequent downregulation of HER2 promoter activity.

Cell Viability Assay

The antiproliferative effects of this compound are determined using a standard cell viability assay, such as the MTT or MTS assay.

General Protocol:

-

NCI-N87 and NCI-N87 TR cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for 72 hours.

-

A viability reagent (e.g., MTT) is added to each well, and the plates are incubated to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Western blotting is used to determine the effect of this compound on the protein levels of HER2 and key downstream signaling molecules, as well as markers of apoptosis.

General Protocol:

-

NCI-N87 or NCI-N87 TR cells are treated with this compound (e.g., 10 µM) for 16-24 hours.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against HER2, p-AKT, p-MAPK, cleaved PARP, and cleaved caspase-3.

-

After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Apoptosis Analysis

Flow cytometry is employed to quantify the induction of apoptosis by this compound.

General Protocol:

-

NCI-N87 and NCI-N87 TR cells are treated with varying concentrations of this compound for 24 hours.

-

Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

In Vivo Xenograft Study

The antitumor efficacy of this compound is evaluated in an in vivo mouse model.

General Protocol:

-

Athymic nude mice are subcutaneously injected with NCI-N87 cells.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives intravenous injections of this compound (e.g., 4 mg/kg) on a predetermined schedule for a set duration (e.g., 25 days).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis.

Summary and Future Directions

This compound is a first-in-class inhibitor of the ELF3-MED23 protein-protein interaction with promising preclinical activity against HER2-overexpressing gastric cancer. Its novel mechanism of action, which involves the transcriptional downregulation of HER2, provides a strong rationale for its development as a therapeutic agent, particularly in the context of trastuzumab resistance.

Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its efficacy in a broader range of HER2-positive cancer models. The data presented herein provide a solid foundation for the continued investigation and potential clinical translation of this exciting new anticancer agent.

References

- 1. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to the Identification and Validation of Anticancer Agent 195

For Immediate Release

SEOUL, South Korea – Researchers have identified and validated a novel small molecule, designated Anticancer Agent 195 (also referred to as Compound 10), which demonstrates significant antitumor activity by targeting a key protein-protein interaction (PPI) involved in the transcriptional regulation of the Human Epidermal growth factor Receptor 2 (HER2). This in-depth guide provides a comprehensive overview of the target identification and validation process for this promising therapeutic candidate, intended for researchers, scientists, and drug development professionals.

This compound has been identified as a potent inhibitor of the interaction between the E74-Like Factor 3 (ELF3) and the Mediator Complex Subunit 23 (MED23).[1][2][3][4][5] This interaction is crucial for the transcription of the ERBB2 gene, which encodes the HER2 protein, a well-established oncogene, particularly in breast and gastric cancers. By disrupting the ELF3-MED23 PPI, this compound effectively downregulates HER2 expression at the genetic level, offering a novel therapeutic strategy for HER2-overexpressing cancers, including those resistant to current HER2-targeted therapies like trastuzumab.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Description |

| Ki | 0.68 µM | Inhibitory constant for the disruption of the ELF3-MED23 protein-protein interaction. |

| IC50 (FP Assay) | Data not explicitly provided in the search results | Concentration required to inhibit 50% of the ELF3-MED23 interaction in a fluorescence polarization assay. |

| HER2 mRNA Reduction | Significant dose-dependent reduction | Effect on ERBB2 gene expression in HER2-positive cancer cell lines (e.g., NCI-N87). |

| HER2 Protein Reduction | Significant dose-dependent reduction | Effect on HER2 protein levels in HER2-positive cancer cell lines. |

Table 2: In Vitro and In Vivo Efficacy of this compound

| Assay | Cell Line / Model | Key Findings |

| Cell Viability | NCI-N87 (gastric cancer) | Dose-dependent inhibition of cell proliferation. |

| Apoptosis Induction | NCI-N87 (gastric cancer) | Significant induction of apoptosis. |

| Xenograft Tumor Growth | Athymic nude mice with NCI-N87 xenografts | Significant inhibition of tumor growth. |

| Trastuzumab-Resistant Models | Trastuzumab-refractory clones | Maintained anticancer activity, suggesting efficacy in resistant settings. |

Target Identification and Validation Workflow

The identification of the ELF3-MED23 PPI as the target of this compound and its subsequent validation followed a rigorous experimental workflow.

Caption: Experimental workflow for the identification and validation of this compound.

Signaling Pathway Modulated by this compound

This compound disrupts the transcriptional machinery responsible for HER2 expression. The binding of the transcription factor ELF3 to the coactivator MED23 is a critical step in recruiting RNA polymerase II to the ERBB2 promoter. By inhibiting this interaction, this compound prevents the transcription of the ERBB2 gene, leading to a reduction in HER2 protein levels and subsequent attenuation of downstream oncogenic signaling pathways, such as the PI3K/AKT and MAPK pathways.

Caption: Signaling pathway disrupted by this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 Interaction

This assay quantitatively measures the inhibitory effect of this compound on the binding of ELF3 and MED23 in vitro.

-

Materials:

-

Recombinant (His)6-tagged MED23391-582 protein.

-

Fluorescein isothiocyanate (FITC)-labeled ELF3129-145 peptide.

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

This compound (Compound 10) at various concentrations.

-

384-well black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution of FITC-ELF3129-145 peptide and (His)6-MED23391-582 protein is prepared in the assay buffer.

-

The mixture is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for binding.

-

This compound, dissolved in DMSO and serially diluted in assay buffer, is added to the wells of the 384-well plate.

-

The protein-peptide mixture is then added to the wells containing the compound.

-

The plate is incubated for a further period (e.g., 1 hour) at room temperature.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

GST Pull-Down Assay for Intracellular ELF3-MED23 Interaction

This assay validates the disruption of the ELF3-MED23 PPI by this compound within a cellular context.

-

Materials:

-

NCI-N87 cells.

-

Plasmids encoding GST-tagged ELF3 and 3xFLAG-tagged MED23.

-

Lipofectamine or other transfection reagent.

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Glutathione-Sepharose beads.

-

Anti-FLAG antibody.

-

Anti-GST antibody.

-

This compound.

-

-

Procedure:

-

NCI-N87 cells are co-transfected with plasmids encoding GST-ELF3 and 3xFLAG-MED23.

-

After 24-48 hours, the cells are treated with this compound (e.g., 5 µM) or vehicle (DMSO) for a specified duration (e.g., 12 hours).

-

Cells are harvested and lysed.

-

The cell lysates are incubated with Glutathione-Sepharose beads to pull down GST-ELF3 and any interacting proteins.

-

The beads are washed extensively to remove non-specific binding.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with anti-FLAG antibody to detect co-precipitated 3xFLAG-MED23 and with anti-GST antibody to confirm the pull-down of GST-ELF3. A reduction in the amount of co-precipitated 3xFLAG-MED23 in the presence of this compound indicates inhibition of the PPI.

-

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of this compound in a living organism.

-

Animal Model:

-

Athymic nude mice (e.g., 5-6 weeks old).

-

-

Cell Line:

-

NCI-N87 human gastric cancer cells.

-

-

Procedure:

-

NCI-N87 cells are harvested and suspended in a suitable medium (e.g., a mixture of PBS and Matrigel).

-

The cell suspension is subcutaneously injected into the flank of each mouse.

-

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm3).

-

Mice are randomized into treatment and control groups.

-

This compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered to the treatment group (e.g., daily via oral gavage) at a specified dose. The control group receives the vehicle only.

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width2) / 2.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

-

This technical guide provides a foundational understanding of the target identification and validation of this compound. The presented data and methodologies underscore its potential as a novel therapeutic agent for HER2-overexpressing cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 2. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction | eLife [elifesciences.org]

- 3. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 4. Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction [elifesciences.org]

- 5. Targeting the HER2-ELF3-KRAS axis: a novel therapeutic strategy for KRASG13D colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of TMP195 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMP195, a selective, first-in-class inhibitor of class IIa histone deacetylases (HDACs), is emerging as a promising anticancer agent that remodels the tumor microenvironment (TME) to favor anti-tumor immunity.[1][2] Unlike conventional cytotoxic agents, TMP195's primary mechanism of action is not direct tumor cell killing but rather the reprogramming of key immune cell populations, particularly tumor-associated macrophages (TAMs).[3][4] This technical guide provides an in-depth overview of the effects of TMP195 on the TME, focusing on its mechanism of action, quantitative effects on tumor growth and immune cell populations, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting class IIa HDACs in oncology.

Mechanism of Action: Reprogramming the Tumor Microenvironment

TMP195 selectively inhibits class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[5] These enzymes play a crucial role in regulating gene expression, and their inhibition by TMP195 leads to a cascade of events within the TME, most notably the repolarization of TAMs from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. This shift is central to the anti-cancer effects of TMP195.

Signaling Pathways Modulated by TMP195

TMP195's inhibition of class IIa HDACs in macrophages activates key signaling pathways that drive the M1 polarization. The primary mechanism involves the derepression of transcription factors, such as those of the Myocyte Enhancer Factor 2 (MEF2) family, which are negatively regulated by class IIa HDACs. This leads to the activation of downstream pathways critical for a pro-inflammatory response.

Key Signaling Pathways:

-

MAPK Pathway: TMP195 treatment leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK).

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is also activated, a central regulator of inflammation and immune responses.

The activation of these pathways culminates in the increased expression of M1-associated genes and the secretion of pro-inflammatory cytokines.

Quantitative Effects on the Tumor Microenvironment

Studies in preclinical models of breast and colorectal cancer have demonstrated the significant impact of TMP195 on the TME, leading to reduced tumor growth and metastasis.

In Vivo Tumor Growth Inhibition

| Cancer Model | Treatment | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) | Reference |

| Colorectal Cancer (MC38) | TMP195 (50 mg/kg/day) | ~75% | ~75% | |

| Breast Cancer (MMTV-PyMT) | TMP195 | Significant Reduction | Significant Reduction |

Modulation of Immune Cell Populations in the TME

TMP195 treatment leads to a significant shift in the immune cell infiltrate within the tumor.

| Cancer Model | Immune Cell Population | Change with TMP195 Treatment | Method of Analysis | Reference |

| Colorectal Cancer (MC38) | Total Macrophages (CD45+CD11b+F4/80+) | ↓ | Flow Cytometry | |

| M1 Macrophages (CD45+CD11b+F4/80+MHC-II+) | ↑ (from ~42% to ~62% of total macrophages) | Flow Cytometry | ||

| M1 Macrophages (F4/80+CD86+) | ↑ (from ~38% to ~74%) | Immunofluorescence | ||

| Breast Cancer (MMTV-PyMT) | CD11b+ Myeloid Cells | ↑ | Flow Cytometry | |

| Mature Macrophages | ↑ | Not Specified | ||

| Phagocytic Macrophages (F4/80+ containing EpCam+) | ↑ | Flow Cytometry, Immunofluorescence | ||

| Activated Macrophages (F4/80+CD40+) | ↑ | Flow Cytometry, IHC | ||

| Granzyme B+ CD8+ T cells | ↑ | Flow Cytometry |

Effects on Cytokine Production

TMP195 enhances the secretion of pro-inflammatory cytokines by macrophages.

| Cell Type | Treatment | Cytokine | Change in Expression | Method of Analysis | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | TMP195 (20µM or 60µM) + LPS | IL-6, IL-12, TNFα | ↑ (mRNA and protein) | ELISA, RT-qPCR |

Detailed Experimental Protocols

In Vivo Murine Tumor Model (Colorectal Cancer)

This protocol describes the establishment of a subcutaneous colorectal cancer model and subsequent treatment with TMP195.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

MC38 murine colon adenocarcinoma cells

-

TMP195

-

Vehicle (e.g., DMSO, corn oil)

-

Calipers

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Implantation:

-

Culture MC38 cells to the logarithmic growth phase.

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Treatment:

-

Begin treatment when tumors become palpable (e.g., day 5 post-implantation).

-

Administer TMP195 at 50 mg/kg/day via intraperitoneal (i.p.) injection.

-

Administer vehicle to the control group.

-

Continue treatment for the duration of the study (e.g., 20 days).

-

-

Monitoring:

-

Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

-

Monitor animal body weight and overall health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice.

-

Harvest tumors for weight and size measurement, and for further analysis (e.g., flow cytometry, IHC).

-

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the preparation of a single-cell suspension from tumor tissue for flow cytometry analysis.

Materials:

-

Harvested tumors

-

Collagenase IV

-

DNase I

-

FACS buffer (e.g., PBS with 2% FBS)

-

Red blood cell lysis buffer

-

70 µm cell strainer

-

Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-MHC-II, anti-CD8, anti-CD4)

-

Flow cytometer

Procedure:

-

Tumor Digestion:

-

Mince the excised tumors into small pieces.

-

Digest the tissue in a solution containing collagenase IV and DNase I at 37°C with agitation.

-

-

Single-Cell Suspension Preparation:

-

Pass the digested tissue through a 70 µm cell strainer.

-

Lyse red blood cells using a suitable lysis buffer.

-

Wash the cells with FACS buffer.

-

-

Antibody Staining:

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain for surface markers with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, single cells, then on specific immune cell populations.

-

Immunohistochemistry (IHC)

This protocol outlines the steps for performing IHC on tumor sections to visualize immune cell infiltration.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue

-

Microtome

-

Slides

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking serum

-

Primary antibodies (e.g., anti-F4/80, anti-CD8)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB chromogen

-

Hematoxylin

-

Microscope

Procedure:

-

Tissue Preparation:

-

Cut 4-5 µm sections from the paraffin-embedded tissue and mount them on slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval.

-

Block endogenous peroxidase activity.

-

Block non-specific antibody binding.

-

Incubate with the primary antibody overnight at 4°C.

-

Incubate with a biotinylated secondary antibody.

-

Incubate with ABC reagent.

-

Develop the signal with a chromogen such as DAB.

-

Counterstain with hematoxylin.

-

-

Imaging:

-

Dehydrate and mount the slides.

-

Image the stained sections using a microscope.

-

Conclusion and Future Directions

TMP195 represents a novel immunotherapeutic approach that targets the tumor microenvironment to elicit a potent anti-tumor response. By reprogramming macrophages to an M1 phenotype, TMP195 can reduce tumor burden and metastasis. Furthermore, it shows synergistic effects when combined with checkpoint inhibitors like anti-PD-1 antibodies. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of class IIa HDAC inhibitors in oncology. Future studies should explore the efficacy of TMP195 in a broader range of cancer types and further elucidate the intricate molecular mechanisms underlying its immunomodulatory effects. The development of more specific inhibitors for individual class IIa HDACs may also open new avenues for targeted cancer therapy.

References

- 1. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Harnessing class II histone deacetylases in macrophages to combat breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

structural analogs of "Anticancer agent 195" and their activity

Unraveling the Anticancer Potential of miR-195: A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-195 (miR-195) has emerged as a significant tumor-suppressing molecule with considerable potential as a novel anticancer agent. This guide provides an in-depth analysis of the signal transduction pathways modulated by miR-195, offering a comprehensive resource for researchers and drug development professionals. Through a synthesis of current research, this document details the molecular mechanisms of miR-195, presents quantitative data on its effects, outlines key experimental methodologies for its study, and visualizes its complex signaling networks.

Introduction to miR-195 as an Anticancer Agent

MiR-195 is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression.[1] Accumulating evidence indicates that miR-195 functions as a tumor suppressor in various cancers, including breast cancer, by targeting key oncogenes and inhibiting critical cancer-related processes such as cell proliferation, migration, invasion, and angiogenesis.[1][2] Its ability to modulate multiple signaling pathways makes it an attractive candidate for the development of novel cancer therapies.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of miR-195.

Table 1: Downregulation of miR-195 in Cancer

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Breast Cancer | Significantly Lower | [1] |

| Colorectal Cancer | Downregulated | |

| Gastric Cancer | Downregulated | |

| Cervical Cancer | Downregulated |

Table 2: Validated Gene Targets of miR-195 and their Functions

| Gene Target | Function in Cancer | Cancer Type | Reference |

| IRS1 | Promotes cell growth and angiogenesis | Breast Cancer | |

| YAP1 | Promotes proliferation | Cervical Cancer | |

| JUP | Promotes cell viability, proliferation, and invasion | Colorectal Cancer | |

| FOSL1 | Promotes cell proliferation, migration, and invasion | Gastric Cancer | |

| Bcl-2 | Inhibits apoptosis | Hemangioma |

Key Signal Transduction Pathways Modulated by miR-195

MiR-195 exerts its anticancer effects by targeting multiple components of various signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. MiR-195 has been shown to suppress this pathway by targeting upstream activators. For instance, in breast cancer, miR-195 directly targets Insulin Receptor Substrate 1 (IRS1), a key upstream activator of the PI3K/AKT pathway. By downregulating IRS1, miR-195 inhibits the downstream signaling cascade, leading to decreased cell proliferation and survival.

VEGF/VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. MiR-195 has been demonstrated to inhibit angiogenesis by targeting the IRS1-VEGF axis. Downregulation of IRS1 by miR-195 leads to a subsequent decrease in VEGF expression, thereby suppressing tumor angiogenesis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is implicated in cell fate determination, proliferation, and migration. Dysregulation of this pathway is a hallmark of many cancers. Studies have shown that miR-195 can act as a negative regulator of the Wnt/β-catenin pathway, although the direct targets in this pathway are still being fully elucidated.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the function of miR-195.

Cell Culture and Transfection

-

Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and normal human mammary epithelial cells.

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: MiR-195 mimics, inhibitors, or their respective negative controls are transfected into cells using lipofectamine-based reagents according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the expression levels of miR-195 and its target mRNAs.

-

Procedure:

-

Total RNA is extracted from cells using a suitable RNA isolation kit.

-

For miR-195 quantification, reverse transcription is performed using a specific stem-loop primer.

-

For mRNA quantification, reverse transcription is performed using oligo(dT) or random primers.

-

Real-time PCR is carried out using a SYBR Green or TaqMan-based assay on a real-time PCR system.

-

Relative expression is calculated using the 2-ΔΔCt method, with U6 snRNA or GAPDH as internal controls.

-

Western Blotting

-

Purpose: To determine the protein levels of miR-195 target genes (e.g., IRS1, Bcl-2).

-

Procedure:

-

Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk and incubated with primary antibodies against the target proteins and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Assay

-

Purpose: To validate the direct interaction between miR-195 and the 3'-UTR of its target genes.

-

Procedure:

-

The 3'-UTR of the target gene containing the putative miR-195 binding site is cloned into a luciferase reporter vector.

-

A mutant version of the 3'-UTR with a mutated binding site is also created.

-

Cells are co-transfected with the reporter plasmid and either miR-195 mimic or a negative control.

-

Luciferase activity is measured 48 hours post-transfection. A significant decrease in luciferase activity in the presence of the miR-195 mimic confirms direct targeting.

-

Cell Proliferation and Apoptosis Assays

-

Proliferation Assays:

-

MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Colony Formation Assay: Assesses the ability of single cells to grow into colonies.

-

-

Apoptosis Assays:

-

Annexin V/PI Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

In Vivo Tumor Xenograft Studies

-

Purpose: To evaluate the antitumor effects of miR-195 in a living organism.

-

Procedure:

-

Cancer cells stably overexpressing miR-195 or a control are subcutaneously injected into immunodeficient mice (e.g., nude mice).

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the experiment, tumors are excised, weighed, and subjected to further analysis (e.g., immunohistochemistry for target proteins).

-

Conclusion and Future Directions

MiR-195 has demonstrated significant potential as a tumor suppressor through its ability to modulate key oncogenic signaling pathways. Its multifaceted role in inhibiting cell proliferation, survival, and angiogenesis makes it a promising candidate for the development of novel cancer therapeutics. Future research should focus on the development of efficient and targeted delivery systems for miR-195 mimics to translate these promising preclinical findings into effective clinical applications. Further investigation into the full spectrum of miR-195 targets and its interplay with other signaling networks will undoubtedly provide a more comprehensive understanding of its anticancer activities and pave the way for innovative therapeutic strategies.

References

Preclinical Pharmacokinetics of Anticancer Agent 195: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Anticancer Agent 195, a novel investigational compound. The data and protocols presented herein are intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this agent.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound was evaluated in rodent models following intravenous and oral administration. The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) and Oral (PO) Administration

| Parameter | IV (10 mg/kg) | PO (50 mg/kg) |

| Cmax (ng/mL) | 2580 ± 450 | 890 ± 180 |

| Tmax (h) | 0.25 | 2.0 |

| AUC0-t (ng·h/mL) | 7850 ± 1230 | 9420 ± 1560 |

| AUC0-inf (ng·h/mL) | 8100 ± 1300 | 9850 ± 1600 |

| t1/2 (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |

| CL (mL/h/kg) | 20.5 ± 3.7 | - |

| Vd (L/kg) | 1.3 ± 0.2 | - |

| F (%) | - | 24.3 |

Data are presented as mean ± standard deviation (n=3-5 per group). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) and Oral (PO) Administration

| Parameter | IV (5 mg/kg) | PO (25 mg/kg) |

| Cmax (ng/mL) | 1850 ± 320 | 650 ± 110 |

| Tmax (h) | 0.25 | 4.0 |

| AUC0-t (ng·h/mL) | 5980 ± 980 | 7150 ± 1250 |

| AUC0-inf (ng·h/mL) | 6150 ± 1050 | 7400 ± 1300 |

| t1/2 (h) | 6.2 ± 1.1 | 6.8 ± 1.3 |

| CL (mL/h/kg) | 13.6 ± 2.5 | - |

| Vd (L/kg) | 1.0 ± 0.15 | - |

| F (%) | - | 30.1 |

Data are presented as mean ± standard deviation (n=3-5 per group).

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below.

2.1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice and rats.[1][2][3]

-

Animal Models: Male BALB/c mice (8-10 weeks old) and Sprague-Dawley rats (8-10 weeks old) are used. Animals are acclimatized for at least one week before the experiment.[4]

-

Formulation and Dosing: For intravenous administration, this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound is suspended in 0.5% carboxymethylcellulose.

-

Study Design: Animals are divided into two groups for each species: an intravenous (IV) group and an oral (PO) group. A single dose is administered via tail vein injection (IV) or oral gavage (PO).

-

Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the saphenous vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[1]

-

Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

2.2. In Vitro Metabolic Stability Assay

This protocol describes the assessment of the metabolic stability of this compound using liver microsomes and hepatocytes.

-

Test Systems:

-

Liver Microsomes: Pooled human, rat, and mouse liver microsomes are used to evaluate phase I metabolism.

-

Hepatocytes: Cryopreserved human, rat, and mouse hepatocytes are used to assess both phase I and phase II metabolism.

-

-

Incubation:

-

Microsomal Stability: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Hepatocyte Stability: The compound (1 µM) is incubated with hepatocytes (1 x 10^6 cells/mL) in a suitable medium at 37°C. Samples are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Analysis: The reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound over time.

Visualizations

3.1. Proposed Signaling Pathway of Action

This compound is hypothesized to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival.

Caption: EGFR Signaling Pathway Inhibition by this compound.

3.2. Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates the workflow for the in vivo pharmacokinetic evaluation of this compound.

Caption: Workflow for In Vivo Pharmacokinetic Studies.

3.3. Experimental Workflow: In Vitro Metabolic Stability Assay

The diagram below outlines the process for assessing the in vitro metabolic stability of this compound.

Caption: Workflow for In Vitro Metabolic Stability Assays.

References

Unveiling the Novelty of "Anticancer Agent 195": An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with unique mechanisms of action is a perpetual endeavor. This guide delves into the technical details of two distinct and novel compounds, both identified under the moniker "Anticancer Agent 195" in recent literature. These agents, an ELF3-MED23 protein-protein interaction (PPI) inhibitor and a dual-targeting STAT3 and NQO1 agent, represent promising new strategies in the fight against cancer.

This compound: An ELF3-MED23 PPI Inhibitor (Compound 10)

This iteration of "this compound," also designated as Compound 10, is a novel small molecule designed to disrupt the protein-protein interaction between the E74-like factor 3 (ELF3) and the Mediator Complex Subunit 23 (MED23). This interaction is crucial for the transcriptional upregulation of HER2, a key driver in several cancers, particularly certain breast and gastric cancers. By inhibiting this PPI, Compound 10 offers a potential therapeutic strategy for HER2-overexpressing tumors, including those that have developed resistance to existing therapies like trastuzumab.[1][2][3]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| Ki (ELF3-MED23 PPI) | 0.68 µM | In vitro fluorescence polarization assay | [1] |

| Effect on HER2 mRNA levels | Significant reduction | HER2-positive gastric cancer cell line | [1] |

| Effect on HER2 protein levels | Substantial reduction | HER2-positive gastric cancer cell line | |

| Apoptosis Induction | Significant | HER2-positive gastric cancer cell line | |

| In vivo Antitumor Activity | Significant | Trastuzumab-sensitive and refractory xenograft models |

Experimental Protocols

Fluorescence Polarization (FP) Assay for ELF3-MED23 PPI Inhibition:

This assay is designed to quantify the inhibitory effect of Compound 10 on the interaction between ELF3 and MED23.

-

Reagents:

-

Purified recombinant (His)6-MED23 (391-582) protein.

-

Fluorescein isothiocyanate (FITC)-labeled ELF3 (129-145) peptide.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

Compound 10 at various concentrations.

-

-

Procedure:

-

A fixed concentration of FITC-ELF3 peptide and (His)6-MED23 protein are incubated together in the assay buffer to allow for binding, resulting in a high fluorescence polarization value.

-

Increasing concentrations of Compound 10 are added to the mixture.

-

The reaction is incubated at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The decrease in polarization, indicating the displacement of the FITC-ELF3 peptide from MED23 by Compound 10, is used to calculate the IC50 and subsequently the Ki value.

-

Cell-Based Assays (Western Blotting and qPCR):

These methods are used to assess the downstream effects of Compound 10 on HER2 expression.

-

Cell Culture: HER2-overexpressing gastric cancer cells are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Compound 10 or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Western Blotting for HER2 Protein:

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for HER2, followed by a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using a chemiluminescence detection system.

-

-

qPCR for HER2 mRNA:

-

Total RNA is extracted from the treated cells and reverse-transcribed into cDNA.

-

Quantitative PCR is performed using primers specific for the HER2 gene and a reference gene (e.g., GAPDH).

-

The relative expression of HER2 mRNA is calculated using the ΔΔCt method.

-

Signaling Pathway and Experimental Workflow

Caption: Inhibition of the ELF3-MED23 interaction by Compound 10.

Antitumor Agent-195: A Dual-Targeting STAT3 and NQO1 Agent (Compound 16c)

This second novel compound, referred to as "Antitumor agent-195" or "compound 16c," is a naphthoquinone-furo-piperidone derivative with a dual mechanism of action. It simultaneously targets two key proteins implicated in cancer progression: Signal Transducer and Activator of Transcription 3 (STAT3) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This dual-targeting approach offers a multi-pronged attack on cancer cells, aiming to inhibit oncogenic signaling and induce oxidative stress-mediated cell death.

Quantitative Data Summary

| Parameter | Value/Effect | Cell Line | Reference |

| STAT3 Phosphorylation (Tyr705) Inhibition | Significant inhibition at 1 µM | MDA-MB-231, MDA-MB-468 | |

| Apoptosis Induction | Effective induction | MDA-MB-231, MDA-MB-468 | |

| Reactive Oxygen Species (ROS) Generation | Strong, dose-dependent increase | Breast cancer cells | |

| DNA Damage | Severe, dose-dependent | Breast cancer cells | |

| In vivo Antitumor Efficacy | Encouraging | MDA-MB-231 xenograft model |

Experimental Protocols

STAT3 Phosphorylation Assay (Western Blot):

This protocol is used to determine the effect of compound 16c on the activation of STAT3.

-

Cell Culture and Treatment: Breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are cultured and then treated with compound 16c at various concentrations for a specified time.

-

Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.

-

Western Blotting:

-

Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized.

-

The ratio of p-STAT3 to total STAT3 is calculated to assess the level of inhibition.

-

Reactive Oxygen Species (ROS) Assay:

This assay measures the intracellular generation of ROS induced by compound 16c.

-

Cell Culture and Treatment: Cells are seeded in a multi-well plate and treated with different concentrations of compound 16c.

-

Staining: A fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells and incubated. DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

Signaling Pathway and Experimental Workflow

Caption: Dual-action mechanism of Antitumor Agent-195 (Compound 16c).

References

In-Depth Technical Guide: Binding Affinity and Kinetics of the Anticancer Agent TMP195

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the selective class IIa histone deacetylase (HDAC) inhibitor, TMP195. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to TMP195

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9. Unlike many other HDAC inhibitors that are directly cytotoxic to cancer cells, TMP195 exhibits a unique mechanism of action by modulating the tumor microenvironment. Its primary anticancer effect is achieved through the reprogramming of tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor M1 phenotype. This immunomodulatory approach enhances the body's own immune system to combat cancer, making TMP195 a promising agent for combination therapies.

The selectivity of TMP195 for class IIa HDACs is attributed to its novel trifluoromethyloxadiazole (TFMO) zinc-binding group, which interacts with the active site of these enzymes in a non-chelating manner. This is a departure from the hydroxamate group found in many pan-HDAC inhibitors, and it is a key factor in its selectivity profile.

Binding Affinity of TMP195

The binding affinity of TMP195 for its target enzymes has been quantified through the determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values demonstrate the high potency and selectivity of TMP195 for class IIa HDACs over other HDAC classes.

Table 1: Binding Affinity of TMP195 for Class IIa HDACs

| Target | Ki (nM)[1][2] | IC50 (nM)[1] |

| HDAC4 | 59 | 111 |

| HDAC5 | 60 | 106 |

| HDAC7 | 26 | 46 |

| HDAC9 | 15 | 9 |

Table 2: Selectivity Profile of TMP195

| Target | IC50 (nM)[1] |

| HDAC6 | 47800 |

| HDAC8 | 11700 |

Binding Kinetics of TMP195

Specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for TMP195 have not been extensively reported in publicly available literature. However, potent inhibitors of HDACs can exhibit slow-binding kinetics. This phenomenon is characterized by a time-dependent increase in enzyme inhibition, where the final steady-state of inhibition is reached slowly, sometimes over several hours.

For slow-binding inhibitors, the initial interaction (EI) is followed by a slower isomerization to a more tightly bound complex (EI*). This can be represented by the following model:

E + I ⇌ EI ⇌ EI*

The slow dissociation from the EI* complex can lead to a prolonged duration of action in vivo, which is a desirable characteristic for a therapeutic agent. While specific on/off rates for TMP195 are not available, the potential for slow-binding kinetics is an important consideration in its mechanism of action.

Experimental Protocols

The following sections detail representative experimental protocols for determining the binding affinity and kinetics of HDAC inhibitors like TMP195. These are based on established methodologies in the field.

Determination of Ki and IC50 Values (Biochemical Assay)

A common method for determining the potency of HDAC inhibitors is through a biochemical assay using recombinant HDAC enzymes and a fluorogenic substrate.

Materials:

-

Recombinant human class IIa HDAC enzymes (HDAC4, 5, 7, 9)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

TMP195

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of TMP195 in DMSO, and then dilute further in assay buffer to the final desired concentrations.

-

Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold assay buffer.

-

Reaction Setup: Add the diluted TMP195 solutions and the enzyme solution to the wells of the microplate.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination and Development: Add the developer solution to stop the deacetylation reaction and cleave the deacetylated substrate to produce a fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Workflow for Biochemical Affinity Assay

Caption: Workflow for determining the binding affinity of TMP195 using a biochemical assay.

Determination of Binding Kinetics (Surface Plasmon Resonance - Illustrative Protocol)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions, enabling the determination of both k_on_ and k_off_.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant human class IIa HDAC enzymes

-

TMP195

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS, ethanolamine)

Procedure:

-

Ligand Immobilization: Covalently immobilize the recombinant HDAC enzyme (the ligand) onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of TMP195 (the analyte) in running buffer.

-

Association: Inject the different concentrations of TMP195 over the sensor surface at a constant flow rate and monitor the binding response (increase in resonance units, RU) over time.

-

Dissociation: After the association phase, flow running buffer over the sensor surface and monitor the dissociation of the TMP195-HDAC complex (decrease in RU) over time.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_, k_off_, and the equilibrium dissociation constant (KD).

Workflow for SPR Kinetic Analysis

Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.

Signaling Pathway of TMP195 Action

The anticancer activity of TMP195 is mediated through its effect on macrophages. By inhibiting class IIa HDACs, TMP195 promotes the polarization of macrophages towards an M1 phenotype. This process involves the activation of key inflammatory signaling pathways.

Signaling Pathway of TMP195-Induced Macrophage Polarization

Caption: Signaling pathway of TMP195 leading to anti-tumor immunity via macrophage polarization.

Conclusion

TMP195 is a highly potent and selective inhibitor of class IIa HDACs with a promising immunomodulatory mechanism of action. Its binding affinity has been well-characterized, demonstrating its selectivity for the intended targets. While specific binding kinetics data are not widely available, the potential for slow-binding kinetics is an important aspect of its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of TMP195 and other novel HDAC inhibitors. The unique signaling pathway through which TMP195 exerts its anticancer effects highlights the potential of targeting the tumor microenvironment in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Anticancer Agent 195: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

These application notes provide a detailed protocol for evaluating the in vivo antitumor activity of "Anticancer agent 195," a hypothetical compound, using a human colorectal cancer (CRC) xenograft model in mice. The document outlines the experimental procedures, data analysis, and visualization of the underlying mechanism of action.

Quantitative Data Summary

The in vivo efficacy of this compound was assessed by monitoring tumor volume and body weight in a mouse xenograft model. The data presented below is a representative example based on common outcomes in such studies.

Table 1: Antitumor Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1520 ± 210 | - |

| Agent 195 | 25 | 850 ± 150 | 44.1 |

| Agent 195 | 50 | 425 ± 98 | 72.0 |

| Positive Control | - | 380 ± 85 | 75.0 |

Table 2: Effect of this compound on Body Weight of Tumor-Bearing Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) ± SD (Day 1) | Mean Body Weight (g) ± SD (Day 21) | Percent Body Weight Change (%) |

| Vehicle Control | - | 20.5 ± 1.2 | 22.1 ± 1.5 | +7.8 |

| Agent 195 | 25 | 20.3 ± 1.1 | 21.5 ± 1.3 | +5.9 |

| Agent 195 | 50 | 20.6 ± 1.3 | 20.1 ± 1.4 | -2.4 |

| Positive Control | - | 20.4 ± 1.2 | 18.9 ± 1.6 | -7.4 |

Experimental Protocols

A detailed methodology for the in vivo assessment of this compound is provided below. This protocol is based on a study by Liu et al. (2021), which investigated a novel STAT3 inhibitor.

2.1. Cell Culture

-

Cell Line: Human colorectal carcinoma HCT116 cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2.2. Animal Xenograft Model

-

Animals: Female BALB/c nude mice, 4-6 weeks old.

-

Acclimatization: Mice are acclimatized for one week prior to the experiment.

-

Tumor Cell Implantation:

-

HCT116 cells are harvested during the logarithmic growth phase.

-

A cell suspension of 2 x 10^7 cells/mL is prepared in a 1:1 mixture of serum-free medium and Matrigel.

-

Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.

-

-

Tumor Growth Monitoring: Tumor size is measured every three days using a caliper. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

2.3. Drug Administration

-

Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (n=6 per group).

-

Treatment Groups:

-

Vehicle Control (e.g., 0.5% carboxymethylcellulose sodium).

-

This compound (25 mg/kg).

-

This compound (50 mg/kg).

-

Positive Control (a standard-of-care therapeutic for CRC).

-

-

Administration Route: Oral gavage.

-

Dosing Schedule: Once daily for 21 days.

-

Monitoring: Animal body weight and general health are monitored every three days.

2.4. Endpoint and Analysis

-

Euthanasia: At the end of the treatment period, mice are euthanized.

-

Tumor Excision: Tumors are excised, weighed, and photographed.

-

Data Analysis:

-

Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] × 100.

-

Statistical analysis is performed using a one-way ANOVA.

-

Mechanism of Action: Signaling Pathway

This compound is a hypothetical inhibitor of the JAK/STAT3 signaling pathway, which is often dysregulated in colorectal cancer. The diagram below illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vivo xenograft study.

Application Notes and Protocols for "Anticancer Agent 195" (TMP195) in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Anticancer agent 195," identified as TMP195, is a first-in-class, selective inhibitor of class IIa histone deacetylases (HDACs), with potent activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] Unlike pan-HDAC inhibitors, TMP195 exhibits a unique mechanism of action by primarily modulating the tumor microenvironment (TME) rather than directly inducing cancer cell apoptosis.[3][4] Specifically, it reprograms tumor-associated macrophages (TAMs) from a pro-tumoral (M2) to an anti-tumoral (M1) phenotype.[3] This shift enhances phagocytosis of tumor cells, promotes the recruitment and activation of cytotoxic T lymphocytes, and normalizes tumor vasculature, ultimately leading to reduced tumor growth and metastasis. These characteristics make TMP195 a promising candidate for monotherapy and in combination with standard chemotherapy and immunotherapy in preclinical xenograft models.

Data Presentation

The following tables summarize the quantitative data for the in vivo application of TMP195 in various xenograft models.

Table 1: In Vivo Efficacy of TMP195 Monotherapy

| Cancer Type | Xenograft Model | Animal Strain | Dosage | Administration Route | Dosing Schedule | Key Outcomes |

| Breast Cancer | MMTV-PyMT (autochthonous) | MMTV-PyMT transgenic mice | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced tumor burden and pulmonary metastases. |

| Colorectal Cancer | MC38 (syngeneic) | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily (Days 5-20 post-implantation) | Significant reduction in tumor weight and volume. |

| Colitis-Associated Colorectal Cancer | AOM/DSS induced | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Daily | Decreased number and load of tumors. |

Table 2: In Vivo Efficacy of TMP195 Combination Therapy in Breast Cancer (MMTV-PyMT Model)

| Combination Agent | Dosage (TMP195) | Dosage (Combination Agent) | Administration Route | Dosing Schedule | Key Outcomes |

| Paclitaxel | 50 mg/kg (daily, i.p.) | 10 mg/kg (every 5 days, i.v.) | i.p. and i.v. | As specified | Significant reduction in tumor burden compared to monotherapy; more durable response than paclitaxel alone. |

| Carboplatin | 50 mg/kg (daily, i.p.) | 50 mg/kg (every 5 days, i.v.) | i.p. and i.v. | As specified | Significant reduction in tumor burden compared to monotherapy. |

| Anti-PD-1 Antibody | 50 mg/kg (daily, i.p.) | 250 µ g/mouse (Days 2, 5, 8) | i.p. | As specified | Significant reduction in tumor burden compared to TMP195 alone. |

Signaling Pathway

The antitumor activity of TMP195 is primarily mediated through the modulation of macrophage polarization. By inhibiting class IIa HDACs, TMP195 promotes the M1 polarization of macrophages, which is associated with the activation of pro-inflammatory signaling pathways such as NF-κB and p38/JNK MAPK. This leads to the increased production of inflammatory cytokines like IL-6, IL-12, and TNF-α, contributing to an anti-tumor microenvironment.

Caption: TMP195 Signaling Pathway in Macrophages.

Experimental Protocols

Protocol 1: Evaluation of TMP195 Monotherapy in a Syngeneic Colorectal Cancer Xenograft Model

This protocol describes the procedure for establishing a subcutaneous MC38 colorectal cancer model in C57BL/6 mice to assess the antitumor efficacy of TMP195.

Materials:

-

MC38 murine colorectal cancer cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

6-8 week old female C57BL/6 mice

-

TMP195

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: On the day of implantation, harvest exponentially growing MC38 cells using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure the tumor volume every two days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into two groups: a control group and a TMP195 treatment group.

-

Control Group: Administer the vehicle solution intraperitoneally (i.p.) daily.

-

Treatment Group: Administer TMP195 at a dose of 50 mg/kg via i.p. injection daily.

-

-

Treatment Duration: Continue the treatment for a predefined period (e.g., 15 days).

-